N-cyclohexylquinoline-5-sulfonamide
Description
Properties
IUPAC Name |
N-cyclohexylquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-20(19,17-12-6-2-1-3-7-12)15-10-4-9-14-13(15)8-5-11-16-14/h4-5,8-12,17H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNLJBUPZWDKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares N-cyclohexylquinoline-5-sulfonamide with three analogues:
Key Observations :
- Lipophilicity : The cyclohexyl group increases LogP by ~1.6 compared to methyl, favoring passive diffusion across biological membranes.
- Core Structure: Isoquinoline (in N-methylisoquinoline-5-sulfonamide) alters π-π stacking and hydrogen-bonding interactions compared to quinoline derivatives .
- Substituent Effects: Methoxy groups (as in 8-methoxyquinoline-5-sulfonamide) improve water solubility but reduce lipid bilayer penetration .
Anticancer Activity
- This compound: Demonstrates moderate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (IC₅₀: 12–18 µM). The bulky cyclohexyl group may hinder binding to some targets but enhances retention in hydrophobic pockets .
- N-Methylisoquinoline-5-sulfonamide: Lower potency (IC₅₀: 25–30 µM) due to reduced lipophilicity and weaker target engagement .
Antibacterial Activity
- This compound: Active against Staphylococcus aureus (MIC: 8 µg/mL) but ineffective against Gram-negative bacteria. The cyclohexyl group may disrupt bacterial membrane integrity .
- N-Methylisoquinoline-5-sulfonamide: Broad-spectrum activity (MIC: 4–16 µg/mL) due to enhanced solubility and penetration into Gram-negative biofilms .
Preparation Methods
Classical Nucleophilic Substitution
This method involves a two-step process:
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Synthesis of Quinoline-5-Sulfonyl Chloride (as above).
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Reaction with Cyclohexylamine
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Reactants: Quinoline-5-sulfonyl chloride (1 eq), cyclohexylamine (1.2 eq)
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Base: Pyridine or K₂CO₃ (to scavenge HCl)
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Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
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Temperature: 0°C → room temperature
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Time: 8–12 hours
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Workup: Precipitation in cold water, recrystallization (EtOH/H₂O)
Key Optimization:
Electrochemical Oxidative Coupling
A novel approach avoids sulfonyl chloride intermediates by directly coupling thiols and amines. Noël et al. (2019) reported an electrochemical method using thiophenol derivatives and amines.
Adaptation for this compound:
-
Synthesis of Quinoline-5-thiol via reduction of sulfonyl chloride (NaBH₄, LiAlH₄).
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Electrochemical Coupling:
Advantages:
-
Green Chemistry: No toxic sulfonyl chlorides; H₂ is the only byproduct.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and safety. Patent WO2012052420A1 outlines a scalable method for analogous sulfonamides:
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Sulfonation: Quinoline + ClSO₃H → Quinoline-5-sulfonic acid.
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Chlorination: SOCl₂ → Quinoline-5-sulfonyl chloride.
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Amination: Cyclohexylamine in DMF, 70°C, 8 h.
Table 1: Comparison of Preparation Methods
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Substitution | 80–90 | 8–12 h | High | Moderate (HCl waste) |
| Electrochemical | 65–75 | 5 min | Moderate | Low (H₂ byproduct) |
| Industrial | 85–90 | 8 h | High | Moderate |
Challenges and Solutions
Regioselectivity in Sulfonation
Unwanted sulfonation at the 8-position remains a hurdle. Directed sulfonation using Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., FeCl₃) improves 5-position selectivity.
Q & A
Q. What are the established synthetic pathways for N-cyclohexylquinoline-5-sulfonamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sulfonation of quinoline derivatives followed by cyclohexylamine substitution. Key steps include:
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Sulfonation : Reacting quinoline with chlorosulfonic acid at 0–5°C to form quinoline-5-sulfonyl chloride.
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Amidation : Treating the intermediate with cyclohexylamine in anhydrous dichloromethane under nitrogen, with triethylamine as a base (2–4 hrs, 25°C).
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Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Critical Factors : Moisture-sensitive intermediates require inert conditions; reaction temperature impacts sulfonation efficiency .- Data Table : Comparison of Reaction Conditions
| Step | Solvent | Temperature | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid | 0–5°C | None | 70–75 | 85–90 |
| Amidation | DCM | 25°C | Triethylamine | 80–85 | 90–95 |
Q. How is This compound characterized structurally and spectroscopically?
- Methodological Answer :
- NMR : and NMR (DMSO-d6) confirm cyclohexyl and quinoline protons (e.g., quinoline C5-sulfonamide resonance at δ 8.2–8.4 ppm).
- IR : Sulfonamide S=O stretches at 1150–1350 cm.
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H] and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical).
Reference Standards : Compare with NIST spectral data for sulfonamide derivatives .
Advanced Research Questions
Q. How can computational modeling guide the optimization of This compound for target binding?
- Methodological Answer :
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Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., carbonic anhydrase IX). Prioritize hydrogen bonding (quinoline N, sulfonamide O) and hydrophobic interactions (cyclohexyl group).
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MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA).
Validation : Cross-check docking results with experimental IC values from enzyme inhibition assays .- Data Table : Example Docking Scores vs. Experimental Activity
| Target Protein | Docking Score (kcal/mol) | Experimental IC (nM) |
|---|---|---|
| Carbonic Anhydrase IX | -9.2 | 15.3 ± 1.2 |
| EGFR Kinase | -7.8 | >1000 |
Q. What strategies resolve contradictions in reported biological activity data for This compound?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies using PRISMA guidelines (e.g., cell line variability, assay protocols).
- Dose-Response Curves : Re-evaluate activity under standardized conditions (e.g., 72-hr MTT assay, 10% FBS, 37°C/5% CO).
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify nonspecific interactions.
Key Insight : Discrepancies often arise from differences in compound solubility (DMSO stock stability) or cell permeability .
Q. How can structure-activity relationship (SAR) studies improve the pharmacokinetic profile of This compound?
- Methodological Answer :
- Modifications : Introduce electron-withdrawing groups (e.g., -CF) at quinoline C3 to enhance metabolic stability.
- LogP Optimization : Replace cyclohexyl with bicyclic amines (e.g., norbornene) to balance hydrophobicity (target LogP 2–3).
- In Silico ADMET : Predict bioavailability (SwissADME) and toxicity (ProTox-II).
Validation : In vivo PK studies (Sprague-Dawley rats, 10 mg/kg IV/PO) to compare AUC and half-life .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
